

# Chemical Profile of Potassium Salicylate

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## Compound Focus: Potassium salicylate

CAS No.: 578-36-9

Cat. No.: S655097

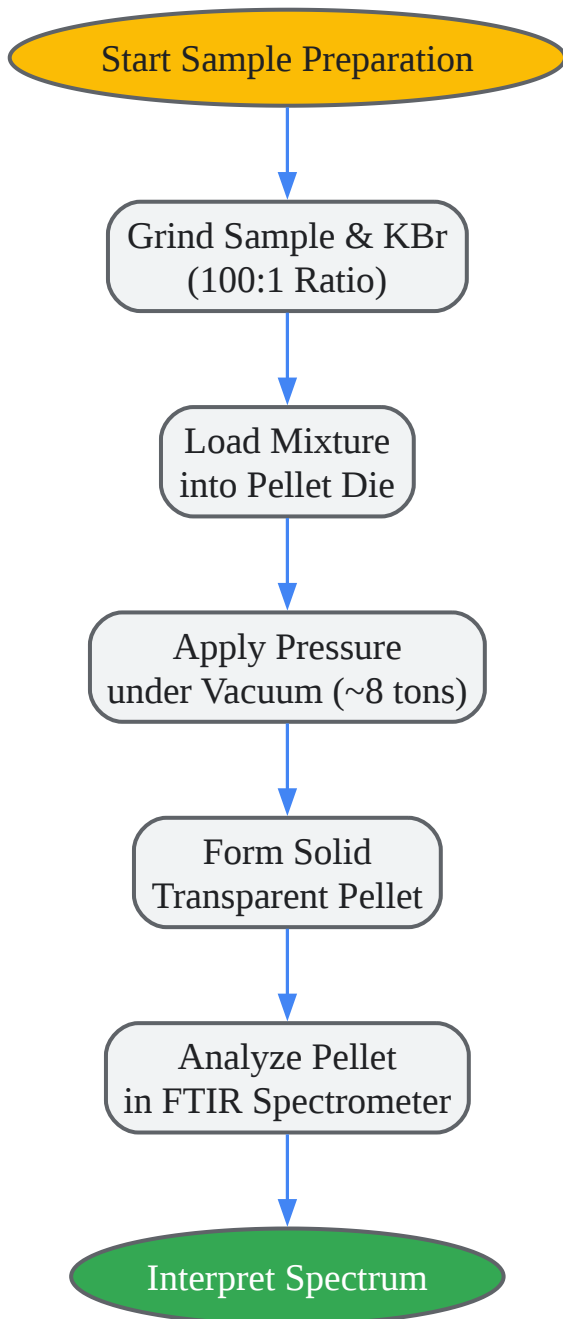
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The table below summarizes the core identifiers and physical properties of **potassium salicylate** as found in chemical databases [1] [2] [3].

Property	Description
CAS Registry Number	578-36-9 [1]
Molecular Formula	$C_7H_5KO_3$ [1] [2] [3]
IUPAC Name	Potassium 2-hydroxybenzoate [4]
Molecular Weight	176.21 g/mol (anhydrous) [2] [3]
Boiling Point	336.3°C at 760 mmHg [3]
Description	White to off-white powder; can turn pink upon light exposure [1]

## FTIR Analysis: General Sample Preparation Protocol

For FTIR analysis of solid powders like **potassium salicylate**, the **KBr pellet method** is a standard and effective technique. The process ensures a homogeneous sample that is transparent to IR radiation [5]. The following diagram illustrates the key steps in this workflow.



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*Generalized FTIR sample preparation workflow using the KBr pellet method.*

The table below details the critical parameters for each step to ensure you obtain a high-quality spectrum [5].

Step	Parameter	Key Details & Purpose
1. Mixing	KBr to Sample Ratio	<b>100:1 to 100:0.2.</b> A dilute sample ensures the IR beam is not completely absorbed, preventing noisy spectra.
2. Grinding	Particle Size & Handling	Grind to a <b>fine, consistent powder</b> . KBr is hygroscopic; avoid excessive grinding to minimize moisture absorption, which increases background noise.
3. Pelletizing	Pressure & Environment	Apply high pressure ( <b>~8 tons</b> ) under a <b>vacuum</b> for several minutes. Vacuum degassing removes air and moisture, preventing brittle pellets that scatter light.
4. Final Pellet	Appearance	The final pellet should be <b>thin and transparent</b> to allow the IR beam to pass through effectively.

## How to Proceed with Your Analysis

Since a specific spectrum for **potassium salicylate** was not available, you can take the following steps to complete your analysis:

- **Run Your Own Spectrum:** Using the protocol above, prepare a pellet of your **potassium salicylate** sample and run the FTIR analysis.
- **Interpret the Peaks:** Compare your resulting spectrum to the known structure of salicylate. The salicylate anion is an *ortho*-hydroxy-benzoate ( $C_6H_4OHCOO^-$ ) [6]. Focus on identifying key functional group vibrations, such as:
  - **Carboxylate ( $COO^-$ ) stretches:** Look for asymmetric and symmetric stretches in the regions of  $\sim 1550-1650\text{ cm}^{-1}$  and  $\sim 1300-1450\text{ cm}^{-1}$ .
  - **Aromatic  $C=C$  stretches:** Typically found between  $\sim 1400-1600\text{ cm}^{-1}$ .
  - **Phenolic ( $O-H$ ) stretches:** Can be broad and found in the  $\sim 2500-3500\text{ cm}^{-1}$  region.
- **Consult Specialized Databases:** For definitive characterization, search commercial FTIR spectral databases (e.g., from Sigma-Aldrich, NIST, or Sadtler) or published literature in chemistry journals for a reference spectrum of **potassium salicylate**.

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## References

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